molecular formula C16H11F3O4 B6405019 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261894-91-0

3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6405019
CAS No.: 1261894-91-0
M. Wt: 324.25 g/mol
InChI Key: VHAAMRMRHPVFAZ-UHFFFAOYSA-N
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Description

3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of a methoxycarbonyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl derivatives or other reduced forms.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the development of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

  • 3-Methoxycarbonylphenylboronic acid
  • 4-Methoxycarbonylphenylboronic acid
  • 3-Carboxyphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: 3-(3-Methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both a methoxycarbonyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, compared to similar compounds that may lack one of these functional groups. The trifluoromethyl group, in particular, enhances the compound’s electron-withdrawing capability, making it more reactive in certain chemical reactions.

Properties

IUPAC Name

3-(3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O4/c1-23-15(22)10-4-2-3-9(5-10)11-6-12(14(20)21)8-13(7-11)16(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAAMRMRHPVFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690696
Record name 3'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-91-0
Record name 3'-(Methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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